Ethyl 4-nitro-L-phenylalanine Ethyl 4-nitro-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 34276-53-4
VCID: VC7258328
InChI: InChI=1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1
SMILES: CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N
Molecular Formula: C11H14N2O4
Molecular Weight: 238.243

Ethyl 4-nitro-L-phenylalanine

CAS No.: 34276-53-4

Cat. No.: VC7258328

Molecular Formula: C11H14N2O4

Molecular Weight: 238.243

* For research use only. Not for human or veterinary use.

Ethyl 4-nitro-L-phenylalanine - 34276-53-4

Specification

CAS No. 34276-53-4
Molecular Formula C11H14N2O4
Molecular Weight 238.243
IUPAC Name ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate
Standard InChI InChI=1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1
Standard InChI Key BNIKYBDDYIQCEB-JTQLQIEISA-N
SMILES CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

Ethyl 4-nitro-L-phenylalanine belongs to the class of nitroaromatic amino acids. Its structure consists of an L-phenylalanine backbone modified by a nitro group (-NO2_2) at the fourth carbon of the phenyl ring and an ethyl ester (-COOCH2_2CH3_3) at the carboxyl terminus. The L-configuration at the alpha-carbon ensures chirality, a critical factor in its biological activity and synthetic utility .

The nitro group introduces strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions. This modification enhances stability under acidic conditions, making it suitable for multi-step synthetic processes .

Optical Activity and Configuration

The L-enantiomer of ethyl 4-nitro-phenylalanine exhibits specific optical rotation values, as demonstrated in synthesis protocols. For instance, the intermediate N-phthaloyl-p-nitro-L-phenylalanine derived from this compound shows a rotation of [α]D23=230.2[\alpha]^{23}_D = -230.2^\circ (in methanol), confirming the preservation of chirality during synthesis . This stereochemical integrity is vital for ensuring the biological efficacy of downstream pharmaceuticals like melphalan, which targets cancer cells with high specificity .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of ethyl 4-nitro-L-phenylalanine typically involves the esterification of 4-nitro-L-phenylalanine. A patented method outlines the following steps :

  • Protection of the Amino Group:

    • Reacting 4-nitro-L-phenylalanine with N-ethoxycarbonylphthalimide in the presence of sodium carbonate.

    • Reaction conditions: Temperatures between 10C-10^\circ \text{C} and 40C40^\circ \text{C}, with optimal yields achieved at 0C0^\circ \text{C} to 20C20^\circ \text{C} .

    • The product, N-phthaloyl-p-nitro-L-phenylalanine, is isolated via pH adjustment (pH 2.5) and recrystallization from ethanol .

  • Esterification:

    • The protected amino acid is treated with ethanol under acidic conditions (gaseous HCl) to yield the ethyl ester.

    • Purification involves azeotropic distillation with benzene and crystallization from n-propanol/n-hexane mixtures .

This method achieves a yield of 79.8% while maintaining optical purity, a significant improvement over earlier racemic approaches .

Reaction Optimization

Critical parameters for high-yield synthesis include:

ParameterOptimal RangeImpact on Yield
Temperature0C20C0^\circ \text{C} - 20^\circ \text{C}Minimizes side reactions
Reaction Time10 minutes – 4 hoursEnsures complete conversion
Solvent SystemEthanol/water mixturesEnhances solubility
CatalystSodium carbonateFacilitates deprotonation

The use of platinum dioxide (PtO2\text{PtO}_2) or palladium-calcium carbonate (Pd-CaCO3\text{Pd-CaCO}_3) in subsequent reduction steps further refines the process .

Physicochemical Properties

Thermal and Physical Characteristics

Ethyl 4-nitro-L-phenylalanine exhibits the following properties :

PropertyValue
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point372.1±27.0C372.1 \pm 27.0^\circ \text{C}
Flash Point178.9±23.7C178.9 \pm 23.7^\circ \text{C}
Vapor Pressure0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg} at 25C25^\circ \text{C}
LogP1.53

The low vapor pressure and moderate lipophilicity (LogP = 1.53) suggest suitability for solid-phase synthesis and storage at room temperature .

Spectroscopic Data

  • Mass Spectrometry: Exact mass = 238.095352 Da (matches theoretical C11H14N2O4\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{4}) .

  • PSA (Polar Surface Area): 98.14 Ų, indicating high polarity due to nitro and ester groups .

Pharmaceutical Applications

Role in Melphalan Synthesis

Ethyl 4-nitro-L-phenylalanine is a precursor in the synthesis of melphalan (L-phenylalanine mustard), a bifunctional alkylating agent used in chemotherapy. The synthesis pathway involves :

  • Reduction: Catalytic hydrogenation of the nitro group to an amine using Pd-CaCO3\text{Pd-CaCO}_3.

  • Alkylation: Reaction with ethylene oxide to form bis(2-hydroxyethyl)amino intermediates.

  • Chlorination: Conversion of hydroxyl groups to chloroethyl moieties, yielding melphalan.

The final product demonstrates high enantiomeric purity ([α]D=31.25[\alpha]_D = -31.25^\circ), underscoring the importance of chiral integrity in the starting material .

Other Therapeutic Prospects

  • Antimicrobial Agents: Nitroaromatic compounds exhibit activity against resistant bacterial strains.

  • Enzyme Inhibitors: The nitro group may interact with catalytic sites of proteases or kinases.

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